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1-Methyl-4-(4-

nitrophenyl)piperazine

Cat. No.: B098782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-
Methyl-4-(4-nitrophenyl)piperazine in common laboratory solvents. Due to the limited

availability of precise quantitative solubility data in public literature, this document focuses on a

qualitative assessment based on the structural features of the molecule and the principle of

"like dissolves like." Furthermore, a detailed, generalized experimental protocol for determining

the solubility of a solid organic compound is provided to enable researchers to ascertain

precise solubility values under their specific laboratory conditions. This guide is intended to be

a valuable resource for scientists and professionals engaged in research and development,

particularly in the fields of medicinal chemistry and drug development, where understanding the

solubility of such compounds is critical.

Introduction
1-Methyl-4-(4-nitrophenyl)piperazine is a chemical compound of interest in various research

and development endeavors.[1] Its molecular structure, incorporating a piperazine ring, a

methyl group, and a nitrophenyl group, bestows upon it a unique combination of polarity and

basicity, which in turn governs its solubility in different solvent systems. A thorough

understanding of its solubility is paramount for a variety of applications, including reaction

chemistry, purification, formulation, and in vitro/in vivo screening. This guide aims to provide a
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foundational understanding of its expected solubility in a range of common laboratory solvents

and to equip researchers with the methodology to determine its quantitative solubility.

Molecular Structure and Physicochemical
Properties
The chemical structure and key physicochemical properties of 1-Methyl-4-(4-
nitrophenyl)piperazine are presented below.

Property Value Source

IUPAC Name
1-methyl-4-(4-

nitrophenyl)piperazine
[2]

Molecular Formula C11H15N3O2 [2]

Molecular Weight 221.26 g/mol [2]

CAS Number 16155-03-6 [2]

Appearance Solid (predicted) General Knowledge

Melting Point Not available

Boiling Point Not available

pKa Not available

The molecule possesses a polar nitro group (-NO2) and a basic tertiary amine within the

piperazine ring, which can be protonated. The phenyl ring and the methyl group contribute to its

nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent

on the polarity of the solvent. The nitrogen atoms in the piperazine ring are potential hydrogen

bond acceptors, and if protonated, the N-H group can act as a hydrogen bond donor.

Qualitative Solubility Assessment
In the absence of experimentally determined quantitative solubility data, a qualitative

assessment can be made based on the principle of "like dissolves like." This principle states

that a solute will dissolve best in a solvent that has a similar polarity.
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Table 1: Predicted Qualitative Solubility of 1-Methyl-4-(4-nitrophenyl)piperazine in Common

Laboratory Solvents
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Solvent Solvent Type Polarity
Predicted
Solubility

Rationale

Water Polar Protic High

Sparingly

Soluble to

Insoluble

The presence of

the nonpolar

aromatic ring and

methyl group

likely outweighs

the polarity of the

nitro and

piperazine

groups, leading

to low aqueous

solubility.

Aromatic nitro

compounds are

generally

insoluble in

water.[3]

Methanol Polar Protic High Soluble

The polarity of

methanol and its

ability to

hydrogen bond

should facilitate

the dissolution of

the compound.

Ethanol Polar Protic High Soluble

Similar to

methanol,

ethanol's polarity

and hydrogen

bonding

capabilities are

expected to lead

to good solubility.

Isopropanol Polar Protic Medium Moderately

Soluble

The increased

nonpolar
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character of

isopropanol

compared to

methanol and

ethanol may

slightly reduce

solubility.

Acetonitrile Polar Aprotic High Soluble

As a polar

aprotic solvent,

acetonitrile

should be

effective at

solvating the

polar regions of

the molecule.

Dimethyl

Sulfoxide

(DMSO)

Polar Aprotic High Very Soluble

DMSO is a

powerful, highly

polar aprotic

solvent capable

of dissolving a

wide range of

organic

compounds.

Dimethylformami

de (DMF)
Polar Aprotic High Very Soluble

Similar to DMSO,

DMF is a highly

polar aprotic

solvent and is

expected to be

an excellent

solvent for this

compound.

Dichloromethane

(DCM)

Nonpolar Low Soluble The compound's

nonpolar

aromatic ring

should interact
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favorably with

the nonpolar

nature of DCM.

Chloroform Nonpolar Low Soluble

Similar to DCM,

chloroform is a

good solvent for

many organic

compounds with

both polar and

nonpolar

features.

Ethyl Acetate Polar Aprotic Medium
Moderately

Soluble

The moderate

polarity of ethyl

acetate suggests

it should be a

reasonable

solvent.

Tetrahydrofuran

(THF)
Polar Aprotic Medium Soluble

THF is a good

solvent for a

wide range of

organic

compounds due

to its moderate

polarity and ether

linkage.

Acetone Polar Aprotic Medium Soluble

Acetone's

polarity should

allow for good

solvation of the

compound.

Toluene Nonpolar Low Moderately

Soluble

The aromatic

nature of toluene

will interact

favorably with

the nitrophenyl
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group, but the

polar groups of

the solute may

limit solubility.

Hexane Nonpolar Very Low Insoluble

The high polarity

of the nitro and

piperazine

groups will make

it immiscible with

the very nonpolar

hexane.

Diethyl Ether Nonpolar Low
Sparingly

Soluble

While it has

some polarity

due to the ether

oxygen, its

overall nonpolar

character will

likely limit the

solubility of this

compound.

Piperazine itself

is insoluble in

diethyl ether.[4]

Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol should be

followed. The following is a generalized method for determining the solubility of a solid

compound in a given solvent.

Materials and Equipment
1-Methyl-4-(4-nitrophenyl)piperazine (solid)

Selected solvents (analytical grade)
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Analytical balance (± 0.1 mg)

Vials with screw caps (e.g., 4 mL)

Constant temperature shaker or incubator

Centrifuge

Volumetric flasks and pipettes

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-

Vis) or another suitable analytical instrument.

Experimental Workflow
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Experimental Workflow for Solubility Determination

Preparation

Separation

Analysis

Result

Weigh Compound

Add Solvent

Known Mass

Equilibrate at Constant Temperature

Known Volume

Centrifuge to Pellet Solid

Saturated Solution

Collect Supernatant

Dilute Supernatant

Analyze by HPLC

Quantify Concentration

Calculate Solubility

Click to download full resolution via product page

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
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Step-by-Step Procedure
Preparation of Saturated Solution:

Accurately weigh an excess amount of 1-Methyl-4-(4-nitrophenyl)piperazine and place it

into a vial. The amount should be sufficient to ensure that undissolved solid remains after

equilibration.

Add a known volume of the selected solvent to the vial.

Securely cap the vial and place it in a constant temperature shaker.

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the

solution is saturated. The temperature should be controlled and recorded.

Separation of Undissolved Solid:

After equilibration, remove the vial and visually confirm the presence of undissolved solid.

Centrifuge the vial at a high speed to pellet the undissolved solid.

Carefully collect a known volume of the clear supernatant without disturbing the solid

pellet.

Quantification of Solute Concentration:

Prepare a series of standard solutions of 1-Methyl-4-(4-nitrophenyl)piperazine of known

concentrations in the same solvent.

Accurately dilute the collected supernatant with the solvent to a concentration that falls

within the linear range of the analytical method.

Analyze the standard solutions and the diluted supernatant sample using a validated

analytical method, such as HPLC-UV.

Construct a calibration curve from the data of the standard solutions.
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Determine the concentration of 1-Methyl-4-(4-nitrophenyl)piperazine in the diluted

supernatant sample by interpolating from the calibration curve.

Calculation of Solubility:

Calculate the concentration of the saturated supernatant by multiplying the concentration

of the diluted sample by the dilution factor.

The resulting concentration is the solubility of 1-Methyl-4-(4-nitrophenyl)piperazine in

the selected solvent at the specified temperature. Express the solubility in appropriate

units (e.g., mg/mL, mol/L).

Logical Approach to Solubility Screening
For researchers who need to quickly assess the solubility of 1-Methyl-4-(4-
nitrophenyl)piperazine in various types of solvents, a logical, tiered approach can be

employed.
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Logical Workflow for Solubility Screening

Start with Compound

Test in Water (Polar Protic)

Soluble
(Likely Polar)

Yes

Insoluble/Sparingly Soluble

No

Test in Nonpolar Solvent
(e.g., Hexane, Toluene)

Soluble
(Likely Nonpolar)

Yes

Insoluble/Sparingly Soluble

No

Test in Intermediate Polarity Solvent
(e.g., DCM, Ethyl Acetate)

Soluble
(Amphiphilic Character)

Yes

Click to download full resolution via product page

Caption: A decision-making workflow for qualitatively screening the solubility of a compound.
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Conclusion
While quantitative solubility data for 1-Methyl-4-(4-nitrophenyl)piperazine is not readily

available in the public domain, a qualitative assessment based on its molecular structure

provides valuable insights for researchers. The compound is predicted to be soluble in polar

aprotic and polar protic solvents, moderately soluble in solvents of intermediate polarity and

nonpolar aromatic solvents, and sparingly soluble to insoluble in highly nonpolar solvents and

water. For applications requiring precise solubility values, the detailed experimental protocol

provided in this guide offers a robust methodology for their determination. This technical guide

serves as a foundational resource for scientists and professionals, enabling informed solvent

selection and facilitating the successful application of 1-Methyl-4-(4-nitrophenyl)piperazine in

research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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